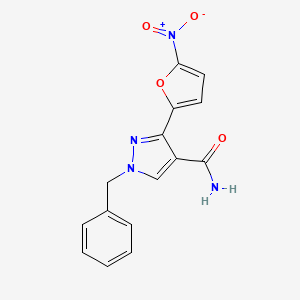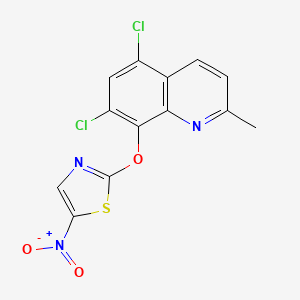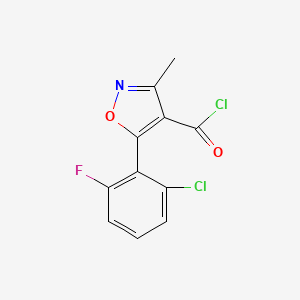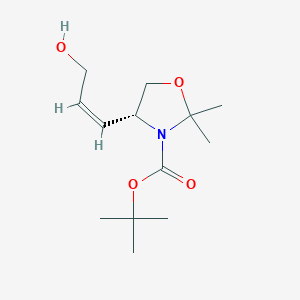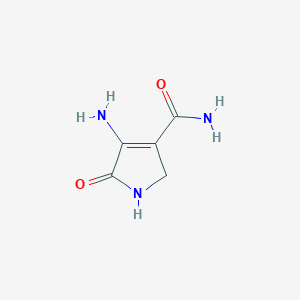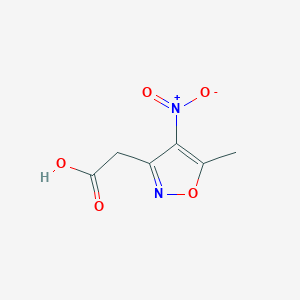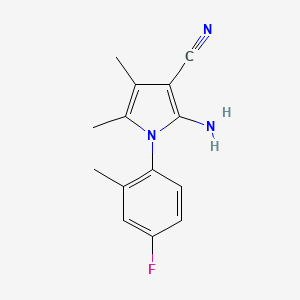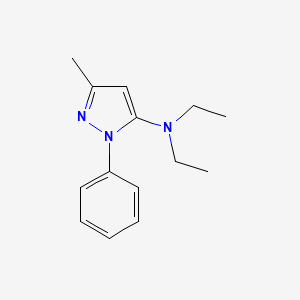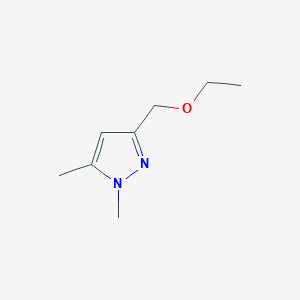
3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with ethoxymethyl and dimethyl groups. Pyrazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole typically involves the reaction of 1,5-dimethyl-1H-pyrazole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic reaction but optimized for large-scale production, including considerations for solvent recovery and waste management.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-(ethoxymethyl)-1,5-dimethyl-1,2-dihydro-1H-pyrazole.
Substitution: Formation of various 3-(substituted-methyl)-1,5-dimethyl-1H-pyrazoles.
Wissenschaftliche Forschungsanwendungen
3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methoxymethyl)-1,5-dimethyl-1H-pyrazole
- 3-(Butoxymethyl)-1,5-dimethyl-1H-pyrazole
- 3-(Isopropoxymethyl)-1,5-dimethyl-1H-pyrazole
Uniqueness
3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethoxymethyl group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its bioavailability compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3-(ethoxymethyl)-1,5-dimethylpyrazole |
InChI |
InChI=1S/C8H14N2O/c1-4-11-6-8-5-7(2)10(3)9-8/h5H,4,6H2,1-3H3 |
InChI-Schlüssel |
WAALZNYPHKRFJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=NN(C(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


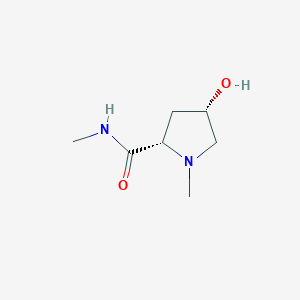
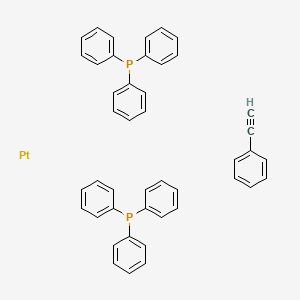
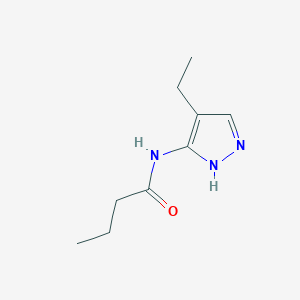
![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)

